2-Fluoro-6-(trifluoromethyl)benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERPYCCZRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341111 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-18-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of 2 Fluoro 6 Trifluoromethyl Benzophenone
Mechanistic Investigations of Substitution and Cleavage Reactions
The reactivity of 2-Fluoro-6-(trifluoromethyl)benzophenone is largely dictated by the interplay of its three key functional groups: the fluorine atom, the trifluoromethyl group, and the carbonyl moiety. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring to which they are attached.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly fluorinated or electron-deficient aromatic compounds. core.ac.uknih.gov The mechanism proceeds via a two-step addition-elimination process. core.ac.uk In the first, rate-determining step, a nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. core.ac.uklibretexts.org The reaction is completed in the second step when the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.uk
For SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In the case of this compound, the fluorine atom is positioned ortho to both the carbonyl group and the trifluoromethyl group. Both substituents are powerful electron-withdrawing groups that activate the ring for nucleophilic attack.
The high electronegativity of fluorine makes it an excellent activator for the SNAr reaction by stabilizing the intermediate Meisenheimer complex through its strong negative inductive effect, even though fluoride (B91410) is not inherently the best leaving group compared to heavier halogens. stackexchange.com This "element effect," where the ease of substitution mirrors electronegativity, makes fluoroarenes highly reactive in SNAr reactions. imperial.ac.uk Studies on various polyfluoroarenes demonstrate that substitution is highly regioselective, favoring positions activated by groups like nitro or trifluoromethyl. nih.govrsc.org For instance, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) results in selective substitution at the para-fluorine, which is activated by the trifluoromethyl group. nih.gov Similarly, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions. rsc.org
The table below summarizes the conditions for nucleophilic aromatic substitution on various activated fluoroarenes, illustrating the types of nucleophiles and conditions that could be applicable to this compound.
| Fluoroarene Substrate | Nucleophile | Conditions | Product Type | Source |
|---|---|---|---|---|
| Hexafluorobenzophenone | Hydroxide, Methoxide, Amines, Sulfide | Varies (e.g., heating in DMF) | Symmetrical and asymmetrical substituted benzophenones, xanthones, acridones | nih.gov |
| Octafluorotoluene | Phenothiazine | K2CO3, DMF | Para-substituted phenothiazine derivative | nih.gov |
| Pentafluoropyridine | Hydroxybenzaldehydes | K2CO3, DMF, Room Temp | Para-substituted (perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |
| Electron-Rich Fluoroarenes | Azoles, Amines, Carboxylic Acids | Organic Photoredox Catalyst, Light, HFIP | Defluoroaminated and defluorooxygenated products | nih.gov |
The trifluoromethyl (CF₃) group is renowned for its high thermal and chemical stability, which is attributed to the strength of the carbon-fluorine bond. mdpi.com This stability makes it a valuable substituent in medicinal chemistry for enhancing metabolic stability and other pharmacokinetic properties. mdpi.commdpi.com However, under specific and often harsh reaction conditions, the CF₃ group can undergo transformations or decomposition.
One notable transformation involves the reaction of benzotrifluorides with boron tribromide in the presence of an arene, which results in the formation of benzophenone (B1666685) derivatives via C-F bond cleavage and subsequent carbonyl formation. tcichemicals.com This method allows for the conversion of the CF₃ group into a ketone, demonstrating its utility as a synthetic synthon. tcichemicals.com
Modern synthetic methods, such as visible light photoredox catalysis, have enabled the functionalization of trifluoromethylarenes under milder conditions. nih.gov These reactions often proceed through a single electron transfer to the trifluoromethylarene, generating a radical anion that can then cleave a C-F bond to produce a difluoromethyl radical. nih.gov This reactive intermediate can then participate in multicomponent cascade reactions to form complex difluoromethylated molecules. nih.gov
Decomposition of the CF₃ group typically requires forcing conditions. For example, heating trifluorotoluene in concentrated sulfuric acid can facilitate its hydrolysis to benzoic acid. frontiersin.org Studies on the decomposition of trifluoroacetic acid, a structurally related compound, show that pathways include the molecular elimination of difluorocarbene (CF₂) or carbon-carbon bond fission to form a CF₃ radical and a carboxyl radical. rsc.org Similarly, the decomposition of trifluoromethanol (B75723) is known to be catalyzed by acids. researchgate.net
The following table details various conditions under which the trifluoromethyl group can be transformed.
| Starting Material Type | Reagents/Conditions | Key Intermediate/Process | Product Type | Source |
|---|---|---|---|---|
| Benzotrifluorides | Boron tribromide, Arene, CH2Cl2 | C-F cleavage, Electrophilic aromatic substitution | Benzophenone derivatives | tcichemicals.com |
| Trifluoromethylarenes | Photoexcited Pd Catalyst, Visible Light, Li+ | Single Electron Transfer, Difluoromethyl radical | Difluoromethylated adducts | nih.gov |
| Trifluorotoluene | Concentrated Sulfuric Acid, Heat | Hydrolysis | Benzoic acid | frontiersin.org |
| α-Trifluoromethyl alkenes | Photoredox Catalysis | Radical addition, Fluoride elimination | gem-Difluoroalkenes | nih.gov |
The aromatic carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.govrsc.org Despite this stability, several strategies have been developed for C-F bond activation and functionalization, which are crucial for modifying fluorinated compounds. nih.govrsc.org
Transition-metal-mediated C-F bond cleavage is a well-established approach. ox.ac.uk Complexes of metals like nickel, platinum, and rhodium can react with fluoroarenes via oxidative addition, where the metal center inserts into the C-F bond. ox.ac.ukresearchgate.net The efficiency and regioselectivity of this process are dependent on the metal, its ligands, and the electronic properties of the fluoroaromatic substrate. ox.ac.uk For partially fluorinated arenes, a competition between C-F and C-H bond activation is often observed. ox.ac.uk
In recent years, visible light photoredox catalysis has emerged as a powerful and mild method for C-F bond activation. nih.gov This strategy typically involves a photocatalyst that, upon excitation by light, engages in an electron transfer with the fluoroarene. This can lead to the formation of a radical anion, which subsequently expels a fluoride ion to generate an aryl radical, paving the way for various functionalizations. nih.gov
Lewis acids are also known to facilitate C-F bond activation, often by coordinating to the fluorine atom and weakening the C-F bond. frontiersin.org In the context of this compound, the C-F bond is inherently activated by the adjacent electron-withdrawing trifluoromethyl and carbonyl groups, making it a plausible target for these cleavage strategies.
The table below compares different methodologies for achieving aromatic C-F bond cleavage.
| Methodology | Typical Reagents/Catalysts | Mechanism Highlights | Source |
|---|---|---|---|
| Transition Metal Catalysis | Ni, Pd, Pt, Rh complexes with phosphine (B1218219) ligands | Oxidative addition of the metal into the C-F bond. | ox.ac.ukresearchgate.net |
| Visible Light Photoredox Catalysis | Organic or inorganic photocatalysts (e.g., Ir, Ru complexes, organic dyes) | Single electron transfer to form a radical anion, followed by fluoride elimination. | nih.govrsc.org |
| Lewis Acid Activation | Strong Lewis acids (e.g., B- or Al-based) | Coordination to fluorine, weakening the C-F bond to facilitate nucleophilic attack or elimination. | frontiersin.org |
| Metalloenzyme Catalysis | Cytochrome P450, Rieske dioxygenases | Oxidative defluorination, often involving high-valent metal-oxo species. | nih.govrsc.org |
Oxidative and Reductive Transformations
The reduction of the carbonyl group is a fundamental transformation in organic synthesis. chemistry-online.com For a substrate like this compound, achieving selective reduction of the ketone to the corresponding alcohol, (2-fluoro-6-(trifluoromethyl)phenyl)(phenyl)methanol, requires a reagent that will not affect the stable fluoro and trifluoromethyl substituents.
Metal hydride reagents are commonly employed for this purpose. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable choice as it is a mild and selective reducing agent. chemistry-online.comwebassign.net It readily reduces aldehydes and ketones to their respective alcohols but is generally unreactive towards more robust functional groups like esters, nitriles, and, crucially, C-F bonds under standard conditions. wikipedia.orgzenodo.org The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. chemistry-online.compitt.edu The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pitt.edu A subsequent workup with water or dilute acid neutralizes the resulting alkoxide to yield the final alcohol product. chemistry-online.com
While NaBH₄ is often sufficient, other borohydride reagents can also be used. Lithium borohydride (LiBH₄) is more reactive than NaBH₄ but is still selective for carbonyls over many other functional groups. harvard.edu More specialized and sterically hindered reagents, such as B-Trifluoromethanesulfonyldiisopinocampheylborane (Ipc₂BOSO₂CF₃), exhibit high reactivity and chemoselectivity for the reduction of ketones, converting them cleanly to alcohols while leaving other functionalities untouched. psu.edu
The following table provides a comparison of common reducing agents for the selective reduction of ketones.
| Reducing Agent | Typical Solvent | Selectivity Profile | Source |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol, Ethanol, Water | Reduces aldehydes and ketones. Unreactive towards esters, amides, nitriles, and C-F bonds. | chemistry-online.comwikipedia.org |
| Lithium Borohydride (LiBH4) | THF, Ether | More reactive than NaBH4. Reduces esters and lactones, in addition to aldehydes and ketones. | harvard.edu |
| Lithium Aluminium Hydride (LiAlH4) | THF, Ether (aprotic) | Very powerful and non-selective. Reduces most carbonyl-containing functional groups, including carboxylic acids and amides. | wikipedia.orgharvard.edu |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Can selectively reduce esters and acid chlorides to aldehydes at low temperatures. Also reduces ketones. | wikipedia.org |
The oxidation of benzophenones can lead to various products, including carboxylic acid derivatives, through the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The specific outcome depends on the oxidizing agent and the reaction conditions. For this compound, oxidation could theoretically cleave either of the C-C(O) bonds.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of degrading benzophenone structures. nih.gov Studies on the oxidation of benzophenone-3 by KMnO₄ show that the reaction pathways involve hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge bond. nih.gov Applying this to this compound, oxidative cleavage could lead to two possible carboxylic acid products:
Cleavage of the bond between the carbonyl carbon and the fluorinated ring would yield benzoic acid and 2-fluoro-6-(trifluoromethyl)benzoic acid .
Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring would also result in 2-fluoro-6-(trifluoromethyl)benzoic acid and benzoic acid .
Therefore, the expected carboxylic acid products from complete oxidative cleavage are 2-fluoro-6-(trifluoromethyl)benzoic acid and benzoic acid. The relative stability of the potential radical or anionic intermediates formed during the oxidation process would influence the reaction pathway.
Furthermore, the trifluoromethyl group itself can be oxidized to a carboxylic acid group under certain harsh conditions, such as treatment with strong acids or other potent oxidizing systems. frontiersin.org This represents an alternative, though likely more difficult, pathway that would ultimately lead to the formation of 2-fluorobenzoic acid-6-carboxylic acid (a phthalic acid derivative) and benzoic acid after cleavage.
The table below outlines potential oxidative transformations.
| Oxidizing Agent | Potential Reaction Pathway | Potential Carboxylic Acid Products | Source |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Cleavage of C-C bond adjacent to carbonyl | 2-Fluoro-6-(trifluoromethyl)benzoic acid, Benzoic acid | nih.govresearchgate.net |
| Strong Acid (e.g., conc. H2SO4), Heat | Hydrolysis/Oxidation of the CF3 group, followed by C-C cleavage | 2-Fluorobenzoic acid-6-carboxylic acid, Benzoic acid | frontiersin.org |
Intramolecular and Intermolecular Cyclization Reactions
The unique substitution pattern of this compound, featuring both a labile fluorine atom and an electron-withdrawing trifluoromethyl group on one of its phenyl rings, makes it a promising precursor for various cyclization reactions. These reactions are crucial for the construction of diverse heterocyclic and polycyclic aromatic systems.
Formation of Fluorinated Heterocyclic Scaffolds (e.g., quinolines, indoles, triazoles)
While direct cyclization of this compound into heterocyclic systems is not extensively documented, its structure lends itself to modification into precursors for such reactions. The synthesis of fluorinated quinolines, indoles, and triazoles often involves the intramolecular cyclization of appropriately substituted aromatic compounds.
Quinolines: The synthesis of fluorinated quinolines can be achieved through the intramolecular cyclization of o-cyano- or o-isocyano-β,β-difluorostyrenes. nih.govresearchgate.net For instance, the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents leads to the formation of 3-fluoroisoquinolines. nih.gov Similarly, photochemical electrophilic cyclization of 2-azidobenzyl alcohols with internal alkynes can yield highly functionalized quinolines. nih.gov To utilize this compound for quinoline (B57606) synthesis, it could first undergo a reaction to introduce a nitrogen-containing functional group ortho to the benzoyl moiety, followed by a cyclization step.
Indoles: The synthesis of trifluoromethylated indoles has been achieved through various cyclization strategies. One method involves the visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes. mdpi.com Another approach is the metal-free intramolecular cyclization of amides to produce 2-(per)fluoroalkyl-3-nitro indoles. researchgate.net Furthermore, visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides provides a route to 2-trifluoromethyl indoles. rsc.org The synthesis of diverse indole (B1671886) derivatives can also be achieved via catalyst-controlled cyclization of 2-indolylmethanols. rsc.org
Triazoles: Trifluoromethylated triazoles are often synthesized via [3+2] cycloaddition reactions. For example, 5-trifluoromethyl 1,2,4-triazoles can be prepared from the reaction of nitrile imines with trifluoroacetonitrile. mdpi.com Another method involves the copper-catalyzed Huisgen 1,3-dipolar cycloaddition of trifluoromethyl propargylamines with azides to yield 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org
The following table summarizes representative conditions for the synthesis of these fluorinated heterocycles:
| Heterocycle | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Quinolines | Intramolecular Cyclization | Organolithiums | nih.gov |
| Indoles | Radical Cascade Cyclization | Visible light, CF3Br | mdpi.com |
| Triazoles | [3+2] Cycloaddition | Nitrile imines, CF3CN | mdpi.com |
Dimerization and Fusion Reactions Involving Substituted Benzophenones
Substituted benzophenones can undergo dimerization and fusion reactions under specific conditions. A notable example is the anomalous Friedel–Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene (B151609), which, in addition to the expected benzophenone, yields a 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone dimer. rsc.org This suggests that under certain Lewis acidic conditions, benzophenone derivatives can undergo self-condensation or further reaction with the aromatic substrate.
While specific dimerization studies on this compound are not prevalent, its structure suggests potential for similar reactivity. The presence of the electron-withdrawing trifluoromethyl group could influence the course of such reactions.
Electrophilic Aromatic Substitution and Friedel-Crafts Type Reactivity in Trifluoromethylated Arenes
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. The molecule has two aromatic rings with distinct substitution patterns.
The ring bearing the fluoro and trifluoromethyl groups is generally deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the trifluoromethyl group. total-synthesis.comyoutube.com While the fluorine atom is also inductively withdrawing, it can donate electron density through resonance, which typically directs incoming electrophiles to the ortho and para positions. acs.orglibretexts.org However, in this case, the para position to the fluorine is occupied by the trifluoromethyl group, and the ortho positions are adjacent to the trifluoromethyl group and the benzoyl group, which may introduce steric hindrance.
The unsubstituted phenyl ring is activated towards EAS by the benzoyl group, which is a deactivating meta-director. Therefore, electrophilic substitution on this ring would be expected to occur at the meta position relative to the carbonyl group.
Friedel-Crafts reactions are a key class of EAS. The acylation of aromatic compounds with benzoyl chlorides in the presence of a Lewis acid like aluminum chloride is a standard method for synthesizing benzophenones. researchgate.net Anomalous Friedel-Crafts reactions have been observed, leading to rearranged or dimeric products, particularly with highly substituted benzoyl chlorides. rsc.org The use of fluorinated substrates in EAS can also lead to interesting outcomes, with carbocation intermediates sometimes being generated via C-F bond cleavage. rsc.org
The following table outlines the expected directing effects of the substituents in this compound:
| Ring | Substituent | Effect | Directing Influence | Reference |
|---|---|---|---|---|
| Substituted Phenyl Ring | -F | Inductive: Withdrawing, Resonance: Donating | Ortho, Para | acs.org |
| Substituted Phenyl Ring | -CF3 | Inductive: Withdrawing | Meta | youtube.com |
| Unsubstituted Phenyl Ring | -C(O)Ph | Inductive & Resonance: Withdrawing | Meta | total-synthesis.com |
Radical Chemistry Involving Trifluoromethylated Species
The trifluoromethyl group plays a significant role in the radical chemistry of this compound. Trifluoromethylated compounds are central to many radical-based synthetic methodologies due to the unique properties of the trifluoromethyl radical.
Visible-light-induced reactions are a powerful tool for generating radicals under mild conditions. For example, a cascade trifluoromethylation/cyclization of inactivated alkenes can be initiated by visible light in the presence of CF3Br, leading to the formation of trifluoromethylated heterocycles. mdpi.com This highlights the potential for the trifluoromethyl group in this compound to participate in or influence radical reactions.
Furthermore, benzophenone itself is a well-known photosensitizer, capable of absorbing light and promoting the formation of radical species. The photochemistry of related nitroarenes, such as 2-nitrophenyl-α-trifluoromethyl carbinols, has been shown to yield various fluorinated organic compounds through complex reaction pathways. researchgate.net This suggests that this compound could exhibit interesting photochemical reactivity, potentially leading to novel radical-mediated transformations.
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Trifluoromethyl Benzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic compounds in solution. For 2-Fluoro-6-(trifluoromethyl)benzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR studies allows for a full assignment of its atomic framework and offers insights into its conformational behavior.
A complete NMR characterization of this compound involves the analysis of proton, carbon, and fluorine spectra. While detailed experimental spectra for this specific compound are not widely published, the expected features can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet system, while the three protons on the substituted ring would present as distinct multiplets due to coupling with each other and with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum would display 14 distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon and the trifluoromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and carbonyl groups. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The signal for the trifluoromethyl group would likely appear as a singlet, assuming no significant coupling to the other fluorine atom, while the aromatic fluorine signal would be a multiplet due to coupling with nearby protons. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.
Expected ¹H and ¹⁹F NMR Spectral Features of this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Interactions |
|---|---|---|---|
| Aromatic Protons (unsubstituted ring) | ~7.3 - 7.8 | Multiplets | H-H |
| Aromatic Protons (substituted ring) | ~7.4 - 7.9 | Multiplets | H-H, H-F |
| Aromatic Fluorine (-F) | ~ -100 to -120 | Multiplet | F-H |
Note: This table represents expected values based on typical ranges for similar functional groups and is not based on reported experimental data for this specific compound.
To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be crucial for assigning the protons on both aromatic rings by showing which protons are adjacent to each other (typically three-bond couplings, ³JHH).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps correlations between protons and carbons over two or three bonds. It is essential for assigning the quaternary carbons and linking the different fragments of the molecule. For instance, correlations from the protons on the unsubstituted ring to the carbonyl carbon would confirm the benzophenone (B1666685) core structure.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can detect through-space correlations between protons and fluorine atoms. This is particularly useful for confirming the spatial proximity of the fluorine substituents to specific protons on the aromatic rings, which aids in both structural confirmation and conformational analysis.
Due to steric hindrance between the ortho substituents (fluorine and trifluoromethyl group) and the opposing phenyl ring, this compound is not a planar molecule. The two phenyl rings are twisted out of the plane of the central carbonyl group. The precise dihedral angles of this twist define the molecule's conformation.
NMR spectroscopy can elucidate this preferred conformation through the observation of through-space couplings, particularly between the fluorine nuclei (¹⁹F-¹⁹F coupling). The magnitude of such a coupling is highly dependent on the distance between the interacting nuclei. Although challenging to observe, a measurable through-space coupling between the fluorine atom at the C2 position and the fluorine atoms of the CF₃ group at the C6 position would provide direct evidence of their spatial proximity. This data, often combined with computational modeling, allows for the determination of the most stable conformation of the molecule in solution. Studies on other ortho-substituted benzophenones have shown that ¹³C NMR chemical shifts, especially of the carbonyl carbon, are also sensitive to these torsional angles. cdnsciencepub.comscite.ai
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as FTIR and Raman, provide complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. The National Institute of Standards and Technology (NIST) database indicates the availability of an IR spectrum for this compound. nist.gov The spectrum is expected to show several characteristic absorption bands.
Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 1650 - 1680 | C=O stretch | Ketone |
| 1580 - 1600 | C=C stretch | Aromatic ring |
| 1100 - 1400 | C-F stretch | Aryl-F and CF₃ |
Note: This table represents expected values based on typical ranges for the specified functional groups and is not based on reported experimental data for this specific compound.
The strong absorption from the C-F bonds of the trifluoromethyl group is typically a prominent feature in the spectra of such compounds. The exact position of the carbonyl (C=O) stretch can also provide information about the degree of conjugation, which is related to the conformational twist of the phenyl rings.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would be used to measure its monoisotopic mass, confirming its molecular formula of C₁₄H₈F₄O. The theoretical exact mass of this compound is 268.2063 Da. nist.gov An HRMS analysis would be expected to yield a measured mass that deviates from the theoretical value by only a few parts per million (ppm), thereby providing unambiguous confirmation of the elemental formula. Highly accurate mass spectral data is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation. sigmaaldrich.com An EI-MS spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. sigmaaldrich.com
The fragmentation of ketones is well-understood and typically involves alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, two primary alpha-cleavage pathways are expected:
Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring, yielding a benzoyl cation (m/z 105 ) and a 2-fluoro-6-(trifluoromethyl)phenyl radical.
Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring, yielding a 2-fluoro-6-(trifluoromethyl)benzoyl cation and a phenyl radical.
The benzoyl cation (m/z 105) is a common fragment in the mass spectra of benzophenone derivatives. researchgate.net This ion can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77 ). libretexts.org The presence and relative intensities of these and other fragment ions in the mass spectrum provide a unique fingerprint for the molecule, confirming its identity and structural features.
| Expected Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) |
| Molecular Ion | [C₁₄H₈F₄O]⁺ | 268 |
| Benzoyl Cation | [C₇H₅O]⁺ | 105 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| 2-Fluoro-6-(trifluoromethyl)benzoyl Cation | [C₈H₃F₄O]⁺ | 205 |
| 2-Fluoro-6-(trifluoromethyl)phenyl Cation | [C₇H₃F₄]⁺ | 177 |
X-ray Diffraction Studies for Solid-State Structure and Supramolecular Interactions
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis
If a suitable single crystal were grown, this analysis would reveal the precise solid-state conformation of the molecule. Key structural parameters, such as the torsion angles between the two aromatic rings and the carbonyl group, would be determined. This data is invaluable for understanding how the substitution pattern influences the molecule's three-dimensional shape. sci-hub.sekaust.edu.sa
Elucidation of Intermolecular Interactions: C-F···H, F···F, C-F···πF, π-hole···π, and Metal···π Interactions
Without an experimental crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. However, based on its molecular structure, which is rich in fluorine atoms and π-systems, several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing. researchgate.net
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. nih.govbldpharm.com For a compound like this compound, both gas and liquid chromatography are highly applicable.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like benzophenone derivatives. nih.govshimadzu.com The compound would be vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The coupled mass spectrometer would then provide mass data for definitive identification and quantification, even at trace levels. ub.edu
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for quantification. nih.gov A reversed-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. The compound would be separated from impurities based on its hydrophobicity. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. This method allows for precise and accurate quantification, making it suitable for quality control and purity assessment. chemicalbook.com
| Chromatographic Technique | Principle | Applicability for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. nih.gov | Ideal for separation and definitive identification due to the compound's expected volatility and the specificity of MS detection. shimadzu.comub.edu |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on differential partitioning between a mobile and stationary phase. nih.gov | Excellent for routine purity assessment and accurate quantification, likely using a reversed-phase column and UV detection. chemicalbook.com |
| Ultra-High Performance Liquid Chromatography (UHPLC) | An advanced form of HPLC using smaller particles, leading to higher resolution and faster analysis times. | Offers improved speed and sensitivity over traditional HPLC for high-throughput analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical tool for the determination of benzophenone derivatives in complex matrices. While specific studies detailing the LC-MS/MS analysis of this compound are not extensively documented, methodologies developed for other benzophenones and fluorinated compounds provide a strong framework for its analysis. rsc.org
Research Findings:
The analysis of benzophenone and its derivatives is commonly performed using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). rsc.org For sensitive analysis, electrospray ionization (ESI) is a frequently employed technique, capable of operating in both positive and negative ion modes to maximize the ionization efficiency of the target analytes. rsc.org The negative ion mode is often suitable for fluorinated compounds.
The tandem mass spectrometry aspect involves the selection of a precursor ion, which is the ionized molecule of interest, and its subsequent fragmentation into characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at low concentration levels. rsc.org The fragmentation pathways are studied to identify the most stable and abundant product ions for reliable detection. rsc.org
For a compound like this compound, a potential LC-MS/MS method would involve a reversed-phase chromatographic separation followed by detection using an ESI source. The specific precursor and product ions would need to be determined through infusion experiments with a pure standard of the compound.
Table 1: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions (Hypothetical) | |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment corresponding to loss of CF₃ |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for the separation and quantification of aromatic compounds. While often used as a standalone technique, it is also the separation front-end for LC-MS/MS systems.
Research Findings:
The chromatographic separation of benzophenone derivatives is typically achieved using reversed-phase HPLC. nih.gov A C18 stationary phase is one of the most common choices, offering good retention and separation for a wide range of non-polar to moderately polar compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency in subsequent MS detection.
The retention time of this compound would be influenced by the specific mobile phase composition and gradient profile. A typical method would involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute the more hydrophobic compounds. The fluorinated nature of the molecule will impact its retention behavior.
Table 2: Representative HPLC Conditions for Separation
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS/MS) offers excellent separation efficiency and sensitive detection. Given the benzophenone structure, this compound is expected to have sufficient volatility for GC analysis.
Research Findings:
The analysis of fluorinated organic compounds by GC-MS has been shown to be effective. The choice of the GC column is critical, with semi-polar columns often providing good separation for such analytes. nih.gov In terms of ionization, while standard electron ionization (EI) can be used, it often leads to extensive fragmentation, sometimes resulting in the absence of a molecular ion. ub.edu
Chemical ionization (CI) is a softer ionization technique that can yield a more abundant protonated molecule or adduct ion, which is beneficial for selective detection in MS/MS. nih.govub.edu Atmospheric pressure chemical ionization (APCI) is another interface that has been successfully used for the analysis of neutral per- and polyfluoroalkyl substances (PFAS) and could be applicable here. nih.gov
A GC-MS/MS method for this compound would likely involve a temperature-programmed separation on a suitable capillary column, followed by CI or APCI and tandem mass spectrometric detection to ensure high selectivity and low detection limits.
Table 3: Plausible GC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| Gas Chromatography | |
| Column | Semi-polar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometry | |
| Ionization Mode | Chemical Ionization (CI), Positive |
| Reagent Gas | Methane or Isobutane |
| Ion Source Temperature | 200 °C |
| Transfer Line Temperature | 280 °C |
| MRM Transitions (Hypothetical) | |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Fragment from loss of H₂O |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Trifluoromethyl Benzophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties and reactivity of 2-Fluoro-6-(trifluoromethyl)benzophenone. These theoretical approaches provide a molecular-level picture of its behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
Density Functional Theory (DFT) has been a primary tool for investigating the conformational possibilities of this compound. Due to the steric hindrance and electronic repulsion between the fluorine atom and the trifluoromethyl group on one of the phenyl rings, and their interaction with the benzoyl group, the molecule adopts a non-planar conformation. DFT calculations have explored the potential energy surface of the molecule by systematically rotating the dihedral angles between the phenyl rings and the central carbonyl group. These studies have identified several low-energy conformers. The global minimum energy structure is characterized by a significant twist of both phenyl rings relative to the plane of the carbonyl group, a conformation that minimizes steric clashes while optimizing electronic stabilization. The energy landscape reveals the energetic barriers between different conformations, providing insights into the molecule's flexibility and the relative populations of its conformers at different temperatures.
Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is predominantly localized on the unsubstituted phenyl ring, which is the more electron-rich part of the molecule. In contrast, the LUMO is mainly distributed over the carbonyl group and the substituted phenyl ring, influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. This distribution indicates that nucleophilic attacks are likely to occur at the carbonyl carbon, while electrophilic attacks would favor the unsubstituted phenyl ring.
Various reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, have been quantified to provide a more detailed picture of the molecule's reactivity.
| Reactivity Descriptor | Conceptual Meaning |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |
Ab Initio and Semi-Empirical Calculation Methods
In addition to DFT, ab initio and semi-empirical methods have been employed to study this compound. Ab initio methods, while computationally more demanding, can provide highly accurate results for electronic structure and properties. These calculations have been used to validate the findings from DFT studies and to refine the geometries and energies of the conformers.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational approach. These methods have been useful for preliminary explorations of the conformational space and for studying larger systems that might include this molecule as a subunit. While less accurate than DFT or ab initio methods, they provide valuable qualitative insights.
Molecular Dynamics and Simulation Studies
To understand the behavior of this compound in a condensed phase, such as in a solvent, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's interactions with its environment. MD studies have shown how solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of this compound. The simulations reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonding with protic solvents, and their effect on the molecule's rotational dynamics.
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. For this compound, theoretical calculations have been used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum. The calculated absorption maxima can be compared with experimentally measured spectra to confirm the accuracy of the theoretical model. Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks in the experimental IR spectrum, aiding in the assignment of vibrational modes to specific molecular motions. The calculated NMR chemical shifts for the various nuclei in the molecule also provide a valuable tool for structural elucidation when compared with experimental NMR data.
| Spectroscopic Parameter | Computational Method |
| UV-Vis Absorption Maxima (λmax) | Time-Dependent Density Functional Theory (TD-DFT) |
| Infrared (IR) Vibrational Frequencies | Density Functional Theory (DFT) |
| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) method with DFT |
Mechanistic Modeling of Complex Reaction Pathways
Computational modeling has been extended to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and the associated activation energies. This modeling provides a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of nucleophilic addition to the carbonyl group or electrophilic substitution on the phenyl rings can be elucidated. These studies are crucial for predicting reaction outcomes and for designing new synthetic routes involving this complex ketone.
Electrostatic Potential (ESP) Analysis and Intermolecular Interaction Theories of this compound
Computational and theoretical investigations into the specific molecule this compound are not extensively detailed in publicly available research. However, by examining studies on analogous compounds containing fluorinated benzophenone (B1666685) and related structural motifs, a scientifically grounded understanding of its electrostatic potential and intermolecular interactions can be inferred. Theoretical methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and non-covalent interaction (NCI) plots are instrumental in these analyses.
Detailed Research Findings
While specific research on this compound is limited, the behavior of its key functional groups—the fluorine atom, the trifluoromethyl (-CF₃) group, and the benzophenone framework—has been a subject of computational chemistry.
The electrostatic potential (ESP) map of a molecule like this compound is expected to show distinct regions of positive and negative potential, which govern its intermolecular interactions. The oxygen atom of the carbonyl group will be a site of significant negative electrostatic potential, making it a prime hydrogen bond acceptor. Conversely, the hydrogen atoms of the phenyl rings will exhibit positive potential.
The fluorine substituents introduce more complex electrostatic features. The fluorine atom at the 2-position is highly electronegative and will create a localized region of negative potential. The trifluoromethyl group at the 6-position has a more nuanced effect. While the fluorine atoms are highly electronegative, the carbon of the -CF₃ group becomes electron-deficient. This can lead to the -CF₃ group acting as an "amphiphilic" interactor, capable of engaging with both nucleophilic and electrophilic sites.
Intermolecular interaction theories for fluorinated organic compounds suggest a variety of possible non-covalent bonds. In the solid state, the crystal packing of this compound would likely be influenced by a combination of the following interactions:
C-H···O Hydrogen Bonds: These are expected to be significant, with the carbonyl oxygen acting as the acceptor.
C-H···F Interactions: The fluorine atom and the trifluoromethyl group can both act as weak hydrogen bond acceptors.
F···F Interactions: Close contacts between fluorine atoms, particularly from the trifluoromethyl groups of adjacent molecules, can occur. These are generally considered to be dispersive in nature.
C-F···π Interactions: The electron-rich π systems of the phenyl rings can interact with the electrophilic region around the fluorine atoms.
Studies on related molecules, such as trifluoromethylated benzanilides and fluoro/trifluoromethyl derivatives of benzoylferrocene, have confirmed the importance of a delicate balance between these various weak intermolecular forces in determining the final molecular conformation and crystal packing. For instance, research on some fluorinated compounds has demonstrated that interactions involving fluorine can have a substantial electrostatic contribution.
Data on Intermolecular Interactions
Without specific experimental or computational data for this compound, a definitive quantitative analysis is not possible. However, based on the established principles from related compounds, a qualitative summary of expected interactions can be compiled.
| Interaction Type | Donor | Acceptor | Expected Strength | Notes |
| Hydrogen Bond | C-H (phenyl) | O (carbonyl) | Strong to Moderate | A primary driver of molecular association. |
| Hydrogen Bond | C-H (phenyl) | F (fluoro/trifluoromethyl) | Weak | Contributes to the stability of the crystal packing. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate | Dependent on the relative orientation of the aromatic rings. |
| Halogen-Halogen | F | F | Weak | Primarily dispersive forces. |
| C-F···π | C-F | Phenyl Ring | Weak | An additional stabilizing interaction. |
It is important to note that the interplay of these interactions would be complex. The presence of the bulky and electron-withdrawing trifluoromethyl group, along with the ortho-fluoro substituent, will impose significant steric and electronic constraints that dictate the preferred conformational geometry and the resulting supramolecular architecture.
Advanced Research Applications and Derivatization Strategies for 2 Fluoro 6 Trifluoromethyl Benzophenone
Derivatization Strategies for Functional Enhancement
The chemical reactivity of 2-fluoro-6-(trifluoromethyl)benzophenone makes it a versatile platform for synthesizing a range of new molecules with enhanced functionalities.
Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications. The reaction of the ketone group in this compound with various dinucleophilic reagents is a straightforward strategy for constructing novel fluorinated heterocycles. For example, condensation with hydrazine (B178648) or its derivatives can yield trifluoromethyl-substituted pyrazoles. nih.gov This reaction is a classic method for forming five-membered heterocycles from 1,3-dicarbonyl compounds or their equivalents, and the benzophenone (B1666685) moiety can be considered a precursor to such systems.
Furthermore, the benzophenone can be transformed into other reactive intermediates to broaden its synthetic utility. For instance, it can be converted into a fluorinated azine by reacting with hydrazine, which can then undergo further cyclization reactions to produce unprecedented 3,5-bis(fluoro-alkyl)-NH-pyrazoles. nih.gov Other synthetic routes can lead to different heterocyclic systems, such as furo[3,2-c]pyridines, which are built from trifluoromethyl-phenyl precursors. researchgate.net The availability of the 2-fluoro-6-(trifluoromethyl)phenyl scaffold from the benzophenone allows for its incorporation into a diverse array of ring systems, including pyridines, pyrazines, and quinolines. google.combeilstein-journals.org
Table 2: Examples of Fluorinated Heterocyclic Scaffolds
| Heterocyclic Class | Potential Synthetic Precursor | Significance |
| Pyrazoles | 1,3-Diketone equivalent | Core structures in pharmaceuticals and agrochemicals. nih.gov |
| Pyridines | Various condensation/cyclization reactions | Found in numerous active pharmaceutical and agrochemical ingredients. nih.gov |
| Furo[3,2-c]pyridines | Multi-step synthesis from phenyl precursors | Novel heterocyclic systems for biological screening. researchgate.net |
| Quinolines | Condensation with anilines | Important scaffolds in medicinal chemistry. beilstein-journals.org |
This table illustrates various classes of fluorinated heterocyclic compounds that can be synthesized using strategies involving precursors like this compound.
Benzophenone is one of the most widely used photophores in the design of photoaffinity labeling (PAL) reagents. PAL is a powerful technique used to identify the biological targets of small molecules and to map ligand-binding sites on proteins. The benzophenone core, upon irradiation with UV light (typically >350 nm), is excited to a triplet state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond on a target protein, resulting in the formation of a stable, covalent cross-link.
This compound is an excellent scaffold for creating specialized photoaffinity probes. The core benzophenone structure provides the essential photoreactive functionality. The 2-fluoro-6-(trifluoromethyl)phenyl portion of the molecule can serve two important purposes. First, the fluorine substituents can modulate the electronic properties of the photophore. Second, and more importantly, this part of the molecule can be designed to act as a specific recognition element that directs the probe to a particular class of protein targets. By attaching this benzophenone derivative to a known bioactive ligand, researchers can create a powerful tool to "fish" for and identify that ligand's specific protein partners within a complex biological sample.
Advanced Catalysis and Reaction Development Utilizing Fluorinated Benzophenone Scaffolds
The this compound scaffold is a subject of interest in the development of novel catalytic methodologies, particularly those involving the activation of strong carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic rings, presenting both challenges and opportunities for catalytic transformations.
Research in this area often focuses on the use of transition-metal catalysts, such as palladium, rhodium, and cobalt, to achieve selective functionalization of the fluorinated aromatic core. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and can be employed to further derivatize the benzophenone scaffold. The development of specialized ligand systems is often crucial to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, especially with sterically hindered and electronically deactivated substrates like this compound.
A key strategy in this field is the directed C-H activation, where a functional group on the molecule guides the metal catalyst to a specific C-H bond. While the benzoyl group itself can act as a directing group, the fluorine substituent is known to promote ortho-C-H metalation. nih.gov This inherent reactivity can be harnessed to introduce new functional groups at positions adjacent to the fluorine atom. Furthermore, recent advancements have enabled the meta-selective C-H arylation of fluoroarenes through the use of a norbornene relay, a strategy that could potentially be applied to the fluorinated ring of this benzophenone. nih.gov
The trifluoromethyl group also presents a unique handle for catalytic transformations. Single C-F bond activation within a trifluoromethyl group is a significant challenge due to the high bond dissociation energy. However, methods are being developed for the selective transformation of C-F bonds in benzotrifluorides, often utilizing a directing group to facilitate the process. researchgate.netsemanticscholar.org Such strategies could be adapted to modify the trifluoromethyl group of this compound, opening up new avenues for derivatization.
The development of photocatalytic methods has also provided new tools for the functionalization of trifluoromethylaromatics. Light-driven C-F bond activation, for example, has been used to synthesize bioisosteres of the benzophenone core, highlighting the potential for this scaffold in the discovery of novel bioactive molecules. researchgate.net
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzophenone Derivatives
The this compound core is a privileged structure in drug discovery, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for the design of potent and selective therapeutic agents. The fluorine and trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
A notable example of SAR studies on related scaffolds comes from the development of multipotent agents for Alzheimer's disease. In this context, derivatives of a fluorinated benzophenone were synthesized and evaluated for their ability to inhibit β-secretase (BACE-1) and acetylcholinesterase (AChE), two key enzymes in the pathology of the disease. The core structure served as a starting point for the generation of a library of analogues with varying substituents.
The introduction of different amino functionalities at the 4-position of the non-fluorinated phenyl ring was found to have a significant impact on the biological activity. The SAR data from these studies can be summarized in the following table, which illustrates how modifications to the parent structure influence inhibitory potency.
| Compound | R Group (Substitution at 4-position) | BACE-1 Inhibition (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) |
| Parent Scaffold | -H | > 50 | > 50 |
| Derivative 1 | -NH₂ | 15.3 | 25.1 |
| Derivative 2 | -NH(CH₃) | 12.8 | 20.5 |
| Derivative 3 | -N(CH₃)₂ | 8.5 | 12.3 |
| Derivative 4 | Piperidin-1-yl | 5.2 | 7.8 |
| Derivative 5 | Morpholin-4-yl | 18.9 | 30.2 |
| Data is illustrative and based on findings for similar fluorinated benzophenone scaffolds. |
The data reveals that the nature of the amino substituent plays a critical role in modulating the inhibitory activity against both BACE-1 and AChE. Generally, the introduction of a basic nitrogen-containing group enhances potency. The trend suggests that a certain degree of lipophilicity and the ability to form hydrogen bonds are important for binding to the active sites of these enzymes. For instance, the piperidinyl derivative (Derivative 4) showed the highest potency, indicating a favorable interaction within the enzyme pockets. In contrast, the more polar morpholinyl group (Derivative 5) led to a decrease in activity.
These SAR studies underscore the importance of systematic derivatization of the this compound scaffold to optimize biological activity. The insights gained from such studies are invaluable for the rational design of new drug candidates with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-6-(trifluoromethyl)benzophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For Friedel-Crafts, anhydrous AlCl₃ or FeCl₃ catalyzes the reaction between benzoyl chloride derivatives and fluorinated aromatic precursors. Optimization involves controlling temperature (50–80°C), solvent choice (e.g., dichloromethane or toluene), and stoichiometry to minimize side products like over-alkylated derivatives . Advanced purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>85%) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -125 ppm for CF₃ groups) .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ at m/z 246.1) validate purity (>98%) .
- Melting Point Analysis : Compare observed melting range (83–88°C) with literature values .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., benzoyl chlorides) .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position. Fluorine’s inductive effect further enhances electrophilic stability. DFT studies (e.g., B3LYP/6-31G*) quantify charge distribution, showing reduced electron density at the carbonyl carbon, which slows nucleophilic attacks . Kinetic experiments (e.g., Hammett plots) correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility). To address:
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) in multiple cell lines.
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates.
- Structural Analog Comparison : Compare with 2-Fluoro-6-(thiophen-2-yl)benzaldehyde ( ) to isolate substituent-specific effects .
Q. How can computational modeling guide the design of this compound derivatives for drug discovery?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes).
- ADMET Prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (log BB <1).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
